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This guide provides a comprehensive comparison of the pharmacological effects of MDI-222, a
novel a-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor positive allosteric
modulator (PAM), with its predecessor, UoS12258. The data presented is derived from
preclinical in vitro and in vivo studies aimed at evaluating the efficacy and safety profile of MDI-
222 as a potential therapeutic agent for cognitive and mood disorders.[1][2][3] The primary
challenge in the development of AMPA receptor PAMSs is to enhance cognitive function without
inducing mechanism-related side effects such as convulsions.[2][3] MDI-222 was developed to
address this challenge, demonstrating a significantly improved safety profile over other
molecules in its class.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies, comparing
the in vitro potency and in vivo efficacy and safety of MDI-222 and UoS12258.

Table 1: In Vitro Potency at Human AMPA Receptors
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hGluA1l (EC50,

hGluA2 (EC50,

hGluA3 (EC50,

hGluA4 (EC50,

Compound

HM) HM) HM) HM)
MDI-222 1.2+£0.2 15+£0.2 1.1+£0.1 1.3£0.1
UoS12258 0.8+£0.1 1.1+0.1 0.7+£0.1 0.9+0.1

Table 2: In Vivo Efficacy in Cognitive Enhancement Models in Rats

Compound

Novel Object Recognition
(MED, mgl/kg, p.o.)

Passive Avoidance
(Scopolamine-Impaired)
(MED, mglkg, p.o.)

MDI-222 (Acute) 0.3 10

MDI-222 (Sub-chronic) 0.1 Not Reported
U0S12258 (Acute) 0.3 Effective
U0S12258 (Sub-chronic) 0.03 Not Reported

MED: Minimum Effective Dose p.o.: Per os (by mouth)

Table 3: In Vivo Safety Profile in Rats

Maximal Electroshock

Compound Threshold (MEST) Test Therapeutic Window
(Pro-convulsant effects)
No significant effect up to 30
MDI-222 >1000-fold
mg/kg (p.o.)
Significant changes at doses Not explicitly stated, but
UoS12258

below 10 mg/kg

narrower than MDI-222

Experimental Protocols

Detailed methodologies for the key experiments are provided below.
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In Vitro Electrophysiology

o Objective: To determine the potency of MDI-222 and U0S12258 at human homomeric AMPA
receptors (hGIuA1-4).

» Method: Whole-cell patch-clamp recordings were performed on HEK293 cells stably
expressing each of the human AMPA receptor subunits. AMPA (3 mM) was co-applied with
increasing concentrations of the test compound. The potentiation of the AMPA-evoked
current was measured to determine the EC50 value (the concentration of compound that
produces 50% of the maximal effect).

Novel Object Recognition (NOR) Task in Rats

» Objective: To assess the pro-cognitive effects of the compounds.

e Method: The task is based on the spontaneous tendency of rats to explore a novel object
more than a familiar one. On day 1 (acquisition trial), rats were placed in an arena with two
identical objects. On day 2 (retention trial), after a delay to induce a memory deficit, one of
the familiar objects was replaced with a novel one. The time spent exploring each object was
recorded. The minimum effective dose (MED) that resulted in the rats spending significantly
more time with the novel object was determined.

Scopolamine-Induced Passive Avoidance Deficit in Rats

o Objective: To evaluate the ability of the compounds to reverse a chemically-induced cognitive
deficit.

o Method: On day 1 (conditioning), rats were placed in a two-chambered apparatus with a light
and a dark compartment. Upon entering the dark compartment, they received a mild foot
shock. On day 2 (retention test), the latency to enter the dark compartment was measured.
Scopolamine was administered prior to the retention test to induce a memory deficit,
resulting in a shorter latency. The test compound was administered to assess its ability to
reverse this deficit and increase the step-through latency.

Maximal Electroshock Threshold (MEST) Test in Rats

o Objective: To assess the pro-convulsant liability of the compounds.
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» Method: An electrical stimulus was delivered via corneal electrodes to determine the
threshold current required to induce a tonic hindlimb extension seizure. The test compound
was administered prior to the stimulus, and any significant lowering of the seizure threshold

was indicative of a pro-convulsant effect.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of AMPA receptor PAMs and the

workflow of the key in vivo experiments.
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Caption: Mechanism of action of MDI-222 as an AMPA receptor positive allosteric modulator.
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Caption: Workflow for in vivo cognitive efficacy and safety testing of MDI-222.

Conclusion

MDI-222 demonstrates a pharmacological profile of a potent AMPA receptor PAM with clear
pro-cognitive effects in preclinical models.[1][2] Importantly, it exhibits a significantly wider
therapeutic window compared to its predecessor, UoS12258, with a much-reduced liability for
pro-convulsant effects.[1] MDI-222 enhanced AMPAR function in vitro at human and rat
receptors and improved cognitive performance in rats in the novel object recognition and
passive avoidance tasks.[1][2] The minimum effective dose for cognitive enhancement was 0.3
mg/kg (p.o.) after acute administration, which decreased to 0.1 mg/kg after sub-chronic dosing
in the NOR test.[2] In contrast to its efficacy, MDI-222 did not significantly lower the seizure
threshold in the maximal electroshock threshold test at doses up to 30 mg/kg (p.o.).[1][4] This
dissociation of cognitive enhancement from pro-convulsant effects represents a significant
advancement in the development of safer AMPA receptor PAMs. Although the preclinical
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development of MDI-222 was halted for reasons unrelated to its mechanism of action, the
findings from these studies provide a strong rationale for the continued pursuit of this
therapeutic strategy for cognitive and mood disorders.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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